molecular formula C20H42O3 B14406409 3-[2-(Pentadecyloxy)ethoxy]propan-1-OL CAS No. 86008-07-3

3-[2-(Pentadecyloxy)ethoxy]propan-1-OL

Cat. No.: B14406409
CAS No.: 86008-07-3
M. Wt: 330.5 g/mol
InChI Key: HJYWQVVXRYJBGA-UHFFFAOYSA-N
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Description

3-[2-(Pentadecyloxy)ethoxy]propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a propanol backbone, which is further substituted with a pentadecyloxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Pentadecyloxy)ethoxy]propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with 2-(pentadecyloxy)ethanol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Pentadecyloxy)ethoxy]propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K2Cr2O7) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

3-[2-(Pentadecyloxy)ethoxy]propan-1-OL has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 3-[2-(Pentadecyloxy)ethoxy]propan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Pentadecyloxy)ethoxy]propan-1-OL is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules.

Properties

CAS No.

86008-07-3

Molecular Formula

C20H42O3

Molecular Weight

330.5 g/mol

IUPAC Name

3-(2-pentadecoxyethoxy)propan-1-ol

InChI

InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-20-23-18-15-16-21/h21H,2-20H2,1H3

InChI Key

HJYWQVVXRYJBGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOCCOCCCO

Origin of Product

United States

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